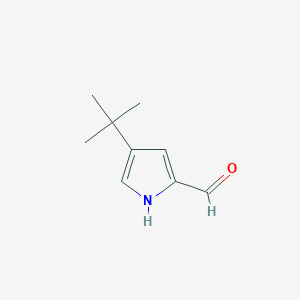

4-(tert-butyl)-1H-pyrrole-2-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "4-(tert-butyl)-1H-pyrrole-2-carbaldehyde" is a pyrrole derivative that is of interest due to its potential applications in various chemical syntheses and pharmaceutical research. Pyrrole derivatives are known for their diverse biological activities and are often used as building blocks in organic synthesis.

Synthesis Analysis

The synthesis of pyrrole derivatives can be achieved through various methods. For instance, a one-step synthesis of 3,4-disubstituted pyrrole-2,5-dicarbaldehydes has been reported, which involves the condensation of β-substituted pyrrole-2-carboxylic acids with triethyl orthoformate in trifluoroacetic acid, yielding good results . Another synthesis method involves the use of iso-butoxycarbonyl chloride via the mixed anhydride method, which was used to synthesize tert-butyl 2-((phenylthio)-carbonyl)pyrrolidine-1-carboxylate . Additionally, a rapid synthetic method for 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde was established, starting from commercially available pyrrole and involving acylation and nucleophilic substitution steps .

Molecular Structure Analysis

The molecular structure of pyrrole derivatives has been characterized using various spectroscopic methods and X-ray diffraction studies. For example, the crystal structure of tert-butyl 2-((phenylthio)-carbonyl)pyrrolidine-1-carboxylate was determined, showing that the proline ring in the structure adopts an envelope conformation . Similarly, the absolute configuration of enantiomorphic compounds related to pyrrole derivatives was obtained by crystallization from diastereomeric mixtures, indicating an envelope conformation of the oxazolidine moiety .

Chemical Reactions Analysis

Pyrrole derivatives can undergo various chemical reactions. The study of 5-hydroxyalkyl derivatives of tert-butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate revealed the diastereoselectivity of the Mukaiyama crossed-aldol-type reaction, which was successful when using the 2-nitrophenyl-substituted hydroxypyrrole . Additionally, the synthesis of 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate involved coupling with an aromatic aldehyde to afford the corresponding Schiff base compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives are influenced by their molecular structure. For instance, the presence of tert-butyl groups can affect the solubility and reactivity of the compounds. The study of conformation and isomerization of aryl- and heteroarylaldehyde 4-tert-butylphenoxyacetylhydrazones using NMR methods showed the existence of rotamers due to nitrogen-carbonyl bond rotation and the effect of solvents on intra- and intermolecular hydrogen bonds . The thermal, X-ray, and DFT analyses of certain pyrrole derivatives provided insights into their stability and intramolecular hydrogen bonding patterns .

Aplicaciones Científicas De Investigación

Synthesis and Polymerization Catalysis

4-(tert-butyl)-1H-pyrrole-2-carbaldehyde derivatives are instrumental in synthesizing metal complexes that catalyze the ring-opening polymerization of ε-caprolactone, a process crucial for producing biodegradable polymers. The synthesis involves forming aluminum and zinc complexes supported by pyrrole-based ligands. These complexes have been characterized and proven to be active catalysts for this polymerization, offering a sustainable approach to polymer production (Qiao, Ma, & Wang, 2011).

Novel Organic Syntheses

The compound is utilized in creating new organic molecules through various chemical reactions. For example, its derivatives have been explored for the synthesis of novel pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine derivatives, showcasing the versatility of this compound in facilitating the generation of potentially biologically active molecules (Zinchenko, Muzychka, Biletskiy, & Smolii, 2018).

Molecular Structure Analysis

Studies have also delved into the conformation and isomerization of aldehyde derivatives, providing insights into the effects of solvent and intramolecular forces on these compounds' molecular structures. Such research is pivotal for understanding the fundamental chemical behavior and potential applications of these molecules in various fields (Syakaev et al., 2006).

Combinatorial Chemistry

4-(tert-butyl)-1H-pyrrole-2-carbaldehyde has been employed as a template for combinatorial chemistry, facilitating the synthesis of diverse compound libraries. This approach is significant for drug discovery and the development of new materials, as it allows the efficient exploration of a wide range of chemical space (Davis, Carroll, & Quinn, 2002).

Optoelectronic Applications

Derivatives of 4-(tert-butyl)-1H-pyrrole-2-carbaldehyde have been synthesized and analyzed for their potential in optoelectronic applications, such as organic light-emitting diodes (OLEDs). Research in this area underscores the compound's relevance in developing advanced materials for electronic and photonic devices (Hu et al., 2013).

Efficient Synthetic Procedures

Efficient synthetic procedures using 4-(tert-butyl)-1H-pyrrole-2-carbaldehyde for producing pyrrole derivatives demonstrate the compound's utility in organic chemistry. These methods highlight the economical and practical aspects of synthesizing complex molecules, contributing to the broader field of chemical synthesis (Kaur & Kumar, 2018).

Propiedades

IUPAC Name |

4-tert-butyl-1H-pyrrole-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-9(2,3)7-4-8(6-11)10-5-7/h4-6,10H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRTNYQGLBBFPSC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CNC(=C1)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301339441 |

Source

|

| Record name | 4-(tert-Butyl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301339441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(tert-butyl)-1H-pyrrole-2-carbaldehyde | |

CAS RN |

156245-57-7 |

Source

|

| Record name | 4-(tert-Butyl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301339441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{5-[(Acetyloxy)methyl]-1,4-dioxan-2-yl}methyl acetate](/img/structure/B134058.png)